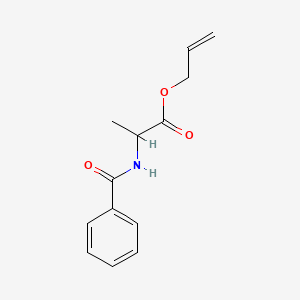

Prop-2-enyl 2-benzamidopropanoate

Description

Properties

IUPAC Name |

prop-2-enyl 2-benzamidopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-9-17-13(16)10(2)14-12(15)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSMGTPFNVKGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-benzamidopropanoate typically involves the reaction of 2-benzamidopropanoic acid with prop-2-enyl alcohol in the presence of a suitable catalyst. One common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield the desired ester in good yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-benzamidopropanoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Amines, alcohols, bases like potassium carbonate (K2CO3)

Major Products

Oxidation: Epoxides, diols

Reduction: Amines

Substitution: Amides, other esters

Scientific Research Applications

Prop-2-enyl 2-benzamidopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-benzamidopropanoate involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo electrophilic addition reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on steroidal derivatives containing a prop-2-enyl-pyrrolidinium group (e.g., compounds 51, 61, 71, and 81 in ). These are structurally distinct from Prop-2-enyl 2-benzamidopropanoate but share the prop-2-enyl substituent. Below is a comparative analysis based on structural and functional attributes:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences: this compound lacks the steroidal backbone present in the compounds from . The allyl group in this compound may enhance reactivity in polymerization or Michael addition reactions, unlike the steroidal allyl-pyrrolidinium groups, which are tailored for ionic interactions in biological systems .

Functional Group Synergy: The morpholin-4-yl and pyrrolidin-1-yl groups in the steroidal compounds improve solubility and bioavailability, traits absent in this compound as described.

Pharmacopeial Relevance: The steroidal compounds in are listed in the USP32 pharmacopeia, indicating established pharmaceutical utility. No such regulatory status is noted for this compound .

Research Findings and Limitations

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing Prop-2-enyl 2-benzamidopropanoate, and what reaction conditions require optimization?

- Methodological Answer : The compound can be synthesized via esterification between 2-benzamidopropanoic acid and propenyl alcohol. Key steps include activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Reaction progress should be monitored by TLC, and final product integrity confirmed via H/C NMR .

Q. Which analytical techniques are essential for validating the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton and carbon environments, respectively, with benzamide and propenyl ester peaks as diagnostic signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98% recommended for research use) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines structural parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental data for this compound?

- Methodological Answer :

- Cross-Validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetic studies under controlled conditions (temperature, solvent polarity).

- Isotopic Labeling : Use deuterated or C-labeled analogs to trace reaction pathways and identify intermediates.

- Multivariate Analysis : Apply statistical tools (e.g., principal component analysis) to correlate computational descriptors (e.g., HOMO/LUMO energies) with observed reactivity trends .

Q. What challenges arise in determining the stereochemical configuration of this compound via X-ray crystallography, and how can they be mitigated?

- Methodological Answer :

- Crystal Growth : Optimize solvent systems (e.g., slow evaporation of dichloromethane/hexane mixtures) to obtain diffraction-quality crystals.

- Data Collection : Use synchrotron radiation for high-resolution data if twinning or weak diffraction occurs.

- Refinement Challenges : Address disorder in propenyl groups using SHELXL’s PART and SUMP commands. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What strategies are effective for studying the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS.

- Enzyme Kinetics : Calculate (half-life) and intrinsic clearance using Michaelis-Menten parameters.

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Follow institutional guidelines for ester-containing waste, neutralizing acidic byproducts before disposal.

- Storage : Store under argon at –20°C to prevent hydrolysis .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed synthetic procedures, including solvent grades, catalyst purity, and inert atmosphere specifications.

- Interlaboratory Validation : Share batches for cross-testing via NMR and HPLC to confirm consistency.

- Open Data : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.